molecular formula C12H13BrF3NSi B8456533 3-Bromo-5-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]aniline

3-Bromo-5-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]aniline

Cat. No.: B8456533
M. Wt: 336.22 g/mol
InChI Key: IVRDDQQLQGUVJV-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]aniline is a useful research compound. Its molecular formula is C12H13BrF3NSi and its molecular weight is 336.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrF3NSi

Molecular Weight

336.22 g/mol

IUPAC Name

3-bromo-5-(trifluoromethyl)-2-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C12H13BrF3NSi/c1-18(2,3)5-4-9-10(13)6-8(7-11(9)17)12(14,15)16/h6-7H,17H2,1-3H3

InChI Key

IVRDDQQLQGUVJV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=C(C=C1Br)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromo-2-iodo-5-(trifluoromethyl)aniline (18.7 g, 51.1 mmol) was dissolved in triethylamine (400 mL). To this was added dichlorobis(triphenylphosphine)palladium(II) (3.59 g, 5.11 mmol), copper(I) iodide (0.973 g, 5.11 mmol), and trimethylsilylacetylene (5.52 g, 56.2 mmol). The reaction was stirred for 2 h at ambient temperature, at 80° C. for 2 h, and then evaporated. The residue was purified by chromatography on silica gel with 5% ethyl acetate/hexanes to give 10.67 g (62.1%) as a brown liquid. 1H-NMR (CDCl3, 400 MHz) δ 7.13 (s, 1H), 6.82 (s, 1H), 4.52 (bs, 2H), 0.29 (s, 9H); LC/MS (HPLC method 4): tR=4.208 min, 336.05(MH)+.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step Two
Quantity
3.59 g
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
0.973 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-2-iodo-5-(trifluoromethyl)aniline (5.21 g), ethynyl(trimethyl)silane (2.21 mL), triethylamine (100 mL), dichlorobis(triphenylphosphine)palladium(II) (1.00 g) and copper(I) iodide (0.271 g) was stirred overnight at 80° C. under nitrogen atmosphere. The solvent was evaporated under reduced pressure, to the residue was added saturated aqueous ammonium chloride solution, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (2.70 g).
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
2.21 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0.271 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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